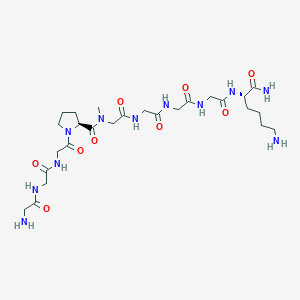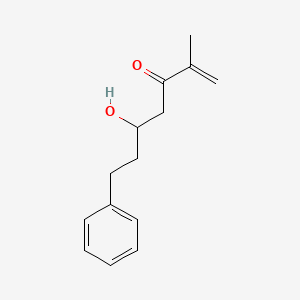
5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a phenyl group attached to a heptene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation and recrystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.
Major Products
Oxidation: Formation of 5-oxo-2-methyl-7-phenylhept-1-en-3-one.
Reduction: Formation of 5-hydroxy-2-methyl-7-phenylheptane.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2-methyl-7-phenylheptane: Lacks the double bond present in 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one.
5-Oxo-2-methyl-7-phenylhept-1-en-3-one: Contains a ketone group instead of a hydroxyl group.
2-Methyl-7-phenylhept-1-en-3-one: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a hydroxyl group and a double bond allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
651738-82-8 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
5-hydroxy-2-methyl-7-phenylhept-1-en-3-one |
InChI |
InChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1,8-10H2,2H3 |
Clé InChI |
GTUJIJHKUFWXQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)CC(CCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
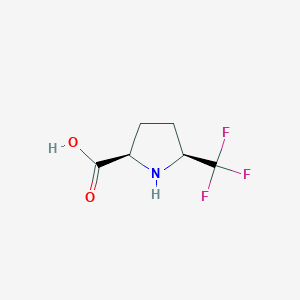
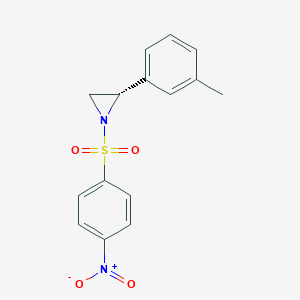

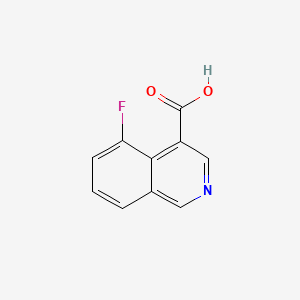
![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)
